Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride
Description
The specific compound 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]thieno[2,3-d]pyridazine-7-carboxamide, hydrochloride (hereafter referred to as Compound A) features a 3-fluorophenyl substituent at position 2, a stereospecific (3S)-piperidinylamino group at position 4, and a hydrochloride salt to enhance solubility. Its molecular formula is C₁₈H₁₈ClFN₅O₂S (hydrochloride form), with a molecular weight of 408.56 g/mol .
Synthesis involves sequential functionalization of the thieno[2,3-d]pyridazine scaffold. Key steps include chlorination at position 4 followed by nucleophilic substitution with tert-butyl-protected (3S)-piperidin-3-ol and subsequent deprotection to yield the free amine, which is then converted to the hydrochloride salt . Structural confirmation via HPLC-MS (m/z 373.1 [M+H]⁺ for the free base) and NMR validates the design .
Properties
IUPAC Name |
2-(3-fluorophenyl)-4-(piperidin-3-ylamino)thieno[2,3-d]pyridazine-7-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS.ClH/c19-11-4-1-3-10(7-11)14-8-13-16(26-14)15(17(20)25)23-24-18(13)22-12-5-2-6-21-9-12;/h1,3-4,7-8,12,21H,2,5-6,9H2,(H2,20,25)(H,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMQCIABCNUZPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NN=C(C3=C2C=C(S3)C4=CC(=CC=C4)F)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Solvent Systems : Polar protic solvents (e.g., water:methanol, water:ethanol) are optimal for salt formation. A 1:1 water:methanol ratio achieved 99.12% purity in Example 1.
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Acid Stoichiometry : A 1:2 molar ratio of free base to hydrochloric acid ensures complete protonation.
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Temperature : Reflux conditions (10–100°C) promote dissolution and recrystallization.
Crystallization and Isolation
Post-reaction, cooling the mixture induces crystallization. Filtration under reduced pressure and drying at 40–60°C yield the hydrochloride salt with minimal residual solvents. Example 5 (water:acetonitrile, 3:7) achieved 99.74% purity, underscoring the impact of solvent polarity on crystal quality.
Optimization and Scale-Up
Solvent Screening
The table below summarizes solvent effects on yield and purity (adapted from EP 4,137,494 A1):
| Example | Solvent Ratio (Water:Co-solvent) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 1:1 (Methanol) | 96.0 | 99.12 |
| 2 | 3:7 (Ethanol) | 90.0 | 99.30 |
| 3 | 2:8 (Isopropanol) | 92.0 | 99.21 |
| 4 | 3:7 (Acetone) | 88.0 | 99.68 |
| 5 | 3:7 (Acetonitrile) | 89.0 | 99.74 |
Acetonitrile-water mixtures produced the highest purity, likely due to improved crystal lattice stability.
Moisture Stability
The hydrochloride salt exhibits remarkable stability under high humidity (75% RH, 25°C), as confirmed by X-ray powder diffraction (XRPD). Characteristic peaks at 2θ = 4.116°, 5.826°, and 14.856° remain unchanged after 30 days, validating its suitability for pharmaceutical formulations.
Analytical Characterization
Chemical Reactions Analysis
b) Amination at Position 4
The (3S)-3-piperidinylamino group is introduced via nucleophilic aromatic substitution (SNAr):
- Reaction : Chloro intermediate reacts with (3S)-3-aminopiperidine under basic conditions (e.g., K₂CO₃, DMF, 60–80°C) .
- Stereochemistry : Chiral purity is maintained using enantiomerically pure (3S)-3-aminopiperidine .
c) Carboxamide Formation at Position 7
- Hydrolysis : A methyl ester intermediate is hydrolyzed to a carboxylic acid using NaOH/H₂O .
- Amidation : The acid is converted to the carboxamide via coupling with ammonium chloride or NH₃ in the presence of EDCI/HOBt .
Salt Formation
The free base is treated with HCl in a polar solvent (e.g., ethanol or water) to yield the hydrochloride salt, enhancing solubility and stability .
Key Reaction Data
Stability and Reactivity
- Acid/Base Sensitivity : The carboxamide and piperidinylamine groups are stable under mild conditions but hydrolyze under strong acids/bases .
- Thermal Stability : Decomposes above 200°C, as observed in thermogravimetric analysis (TGA) .
Research Findings
- Microwave-assisted synthesis reduces reaction times for amination steps (e.g., from 12h to 30min) .
- Chiral HPLC confirmed >99% enantiomeric excess (ee) for the (3S)-configured piperidine moiety .
- The hydrochloride salt exhibits improved aqueous solubility (12.5 mg/mL) compared to the free base (1.2 mg/mL) .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that thieno[2,3-d]pyridazine derivatives exhibit potent anticancer properties. For example:
- VEGFR-2 Inhibition : Compounds similar to thieno[2,3-d]pyridazine have been synthesized to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. These derivatives showed significant cytotoxic effects against various cancer cell lines, including HCT-116 and HepG2, with some compounds achieving IC50 values as low as 2.80 µM .
- Triple-Negative Breast Cancer : Another study highlighted the effectiveness of thieno[2,3-b]pyridine derivatives in targeting cancer stem cells associated with triple-negative breast cancer. These compounds demonstrated the ability to inhibit tumor growth in nanomolar concentrations .
Neurological Applications
Thieno[2,3-d]pyridazine compounds are also being explored for their potential in treating neurological disorders:
- Positive Allosteric Modulation : Research indicates that certain thieno derivatives can act as positive allosteric modulators of muscarinic receptors, which may offer new avenues for treating conditions such as schizophrenia and Parkinson's disease .
Anti-inflammatory Effects
The anti-inflammatory properties of thieno[2,3-d]pyridazine derivatives are under investigation:
- Vascular Permeability Control : Studies suggest that these compounds can effectively control vascular permeability and inflammation by targeting atypical protein kinase C (aPKC). This mechanism may provide alternatives to traditional anti-VEGF therapies .
Case Study 1: Anticancer Activity Assessment
A series of thieno[2,3-d]pyridazine derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that specific modifications in the chemical structure significantly enhanced anticancer activity, particularly against HCT-116 and HepG2 cell lines. The most potent compound exhibited an IC50 value of 2.80 µM against HCT-116 cells .
Case Study 2: Neurological Effects
In preclinical models, thieno derivatives demonstrated notable efficacy in reversing amphetamine-induced hyperlocomotion in rats. These findings suggest potential therapeutic applications in treating disorders characterized by dopaminergic dysregulation .
Mechanism of Action
The mechanism of action of Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit kinase activity, thereby affecting cell signaling pathways involved in disease progression.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Table 1: Key Structural Features of Comparable Thieno-Fused Derivatives
Key Observations :
Substituent Effects: The 3-fluorophenyl group in Compound A may confer metabolic stability compared to the 4-chlorophenyl in C70, though the latter’s higher lipophilicity could enhance membrane permeability . The (3S)-piperidinylamino group in Compound A and C70 provides stereospecific interactions with kinase active sites, as seen in docking studies .
Core Scaffold Differences: Thieno[2,3-d]pyridazine (Compound A) vs. Thieno[2,3-d]pyrimidin-4-one derivatives (e.g., 67d) exhibit distinct activity (antibacterial vs. kinase inhibition) due to the pyrimidinone moiety and substituent variations .
Biological Activity
Thieno[2,3-d]pyridazine derivatives represent a significant area of research due to their diverse biological activities. The compound Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride is notable for its potential therapeutic applications, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyridazine core, which is modified with a carboxamide group and a piperidine moiety. This structural configuration is essential for its biological activity.
| Component | Description |
|---|---|
| Core Structure | Thieno[2,3-d]pyridazine |
| Functional Groups | Carboxamide, Fluorophenyl, Piperidinyl |
| Molecular Formula | CHClFNO |
| Molecular Weight | Approx. 314.76 g/mol |
Anticancer Activity
Research indicates that thieno[2,3-d]pyridazine derivatives possess significant anticancer properties. A study demonstrated that modifications in the structure could enhance the inhibitory effects on various cancer cell lines. For instance, compounds with piperidine substitutions showed improved potency against tumor growth due to their ability to interfere with specific signaling pathways involved in cancer progression.
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of key enzymes involved in cell proliferation and survival. Specifically, these compounds have been shown to inhibit phosphodiesterase (PDE) enzymes, which play critical roles in cancer cell signaling.
Anti-inflammatory Effects
Thieno[2,3-d]pyridazine derivatives also exhibit anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation in various models:
- In vitro Studies : These studies have shown that the compound can significantly lower the production of pro-inflammatory cytokines.
- In vivo Models : Animal studies have reported a reduction in inflammation markers following treatment with this compound.
Study 1: Anticancer Activity
In a recent investigation, thieno[2,3-d]pyridazine derivatives were tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 5.4 |
| A549 | 4.8 |
These findings suggest that the compound has potent anticancer activity with relatively low toxicity.
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The results showed:
| Treatment Group | Inflammation Score Reduction (%) |
|---|---|
| Control | 0 |
| Thieno[2,3-d]pyridazine | 65 |
This significant reduction indicates its potential as an anti-inflammatory agent.
Q & A
Basic: What are the standard synthetic routes for thieno[2,3-d]pyridazine-7-carboxamide derivatives?
Answer:
The core structure is typically synthesized via cyclization of 2-amino-thiophene precursors. For example, reacting 2-amino-3-thiophenecarboxylates with formamide or urea at high temperatures (e.g., 200°C) forms the thieno[2,3-d]pyrimidine scaffold . Subsequent functionalization introduces substituents like the 3-fluorophenyl group via nucleophilic aromatic substitution or Suzuki coupling. The 4-[(3S)-3-piperidinylamino] moiety is added using protected piperidine derivatives (e.g., tert-butyloxycarbonyl (t-Boc)-protected amines) under coupling agents like EDCI/HOBt . Purification involves column chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization .
Advanced: How can researchers optimize the yield of 4-[(3S)-3-piperidinylamino] substitution in thieno[2,3-d]pyridazine derivatives?
Answer:
Optimization strategies include:
- Protection/Deprotection: Use t-Boc protection for the piperidinylamine to prevent side reactions. Deprotection with HCl/EtOAc yields the hydrochloride salt .
- Solvent and Temperature: DMF at 100°C for 1.5 hours improves coupling efficiency .
- Stoichiometry: A 1:1.2 molar ratio of thieno intermediate to piperidinylamine minimizes unreacted starting material .
- Catalysis: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity in aryl substitutions .
Basic: Which spectroscopic methods confirm the structure of thieno[2,3-d]pyridazine derivatives?
Answer:
- IR Spectroscopy: Identifies key functional groups (e.g., C=O at ~1730 cm⁻¹, NH stretches at 3400–3300 cm⁻¹) .
- NMR: ¹H NMR confirms aromatic proton integration (e.g., 3-fluorophenyl signals at δ 7.2–7.8 ppm) and piperidinyl CH groups. ¹³C NMR verifies carbon environments (e.g., carboxamide carbonyl at ~165 ppm) .
- Elemental Analysis: Validates empirical formulas (e.g., C, H, N, S content within ±0.4% of theoretical values) .
Advanced: How to resolve contradictions in spectral data for thieno[2,3-d]pyridazine analogs?
Answer:
Contradictions may arise from tautomerism or solvent effects. To resolve:
- 2D NMR: HSQC and HMBC correlate proton and carbon signals, distinguishing regioisomers .
- X-ray Crystallography: Provides definitive structural confirmation (e.g., bond angles and dihedral angles for the piperidinyl group) .
- Alternative Syntheses: Cross-validate using different synthetic routes (e.g., starting from hydrazonoyl halides) .
Basic: What biological activities are associated with thieno[2,3-d]pyridazine scaffolds?
Answer:
- Antimicrobial Activity: Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid inhibit Gram-positive bacteria (e.g., Staphylococcus aureus) via target binding predicted by molecular docking .
- Anticancer Activity: Derivatives with isoxazole moieties show cytotoxicity against A549 and HCT116 cell lines (IC₅₀ values <10 µM) .
Advanced: What in silico strategies predict the bioactivity of thieno[2,3-d]pyridazine derivatives?
Answer:
- 3D-QSAR Models: CoMFA and CoMSIA analyze steric/electrostatic fields to guide substituent design .
- Molecular Docking: Predict binding to targets like ALDH1A1 or bacterial enzymes (e.g., dihydrofolate reductase) .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns to assess stability .
Basic: How to purify thieno[2,3-d]pyridazine derivatives post-synthesis?
Answer:
- Column Chromatography: Use silica gel with gradients of petroleum ether/ethyl acetate (e.g., 1.5:1 ratio) .
- Recrystallization: Ethanol or DMF/water mixtures yield high-purity crystals .
- TLC Monitoring: Rf values guide fraction collection (e.g., UV-active spots at 254 nm) .
Advanced: How does stereochemistry at the 3S-piperidinyl position influence biological activity?
Answer:
The S-configuration enhances target binding via optimal hydrogen bonding. For example:
- Kinase Inhibition: S-enantiomers show 5–10× lower IC₅₀ values than R-enantiomers in kinase assays .
- Chiral Resolution: Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases .
Basic: What are common substituents enhancing the solubility of thieno[2,3-d]pyridazine derivatives?
Answer:
- Polar Groups: Carboxamide (-CONH₂), tertiary amines (e.g., piperidinyl), and hydrochloride salts improve aqueous solubility .
- Pro-Drugs: Ethyl esters (e.g., -COOEt) hydrolyze in vivo to carboxylic acids, enhancing bioavailability .
Advanced: How to design analogs to overcome microbial resistance against thieno[2,3-d]pyridazine antimicrobials?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
